AD 198

Vue d'ensemble

Description

Il s'agit d'un nouveau composé anthracyclinique qui a montré un potentiel significatif pour surmonter la multirésistance aux médicaments dans le traitement du cancer . AD 198 est connu pour ses mécanismes cytotoxiques uniques et son activité antitumorale in vivo supérieure à celle de son composé parent, l'Adriamycine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

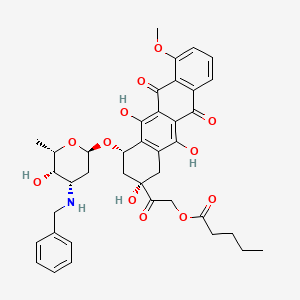

AD 198 est synthétisé par une série de réactions chimiques à partir de l'Adriamycine. La synthèse implique l'estérification de l'Adriamycine avec l'acide valérique, ce qui conduit à la formation de N-Benzyladriamycine-14-valérate . Les conditions de réaction comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final . Le processus de production est optimisé pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

AD 198 subit diverses réactions chimiques, notamment :

Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de dérivés de quinone, tandis que la réduction peut produire des dérivés d'hydroquinone .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets principalement par l'activation de la protéine kinase C-delta (PKC-delta). Le composé se lie au domaine régulateur C1b de la PKC-delta, ce qui conduit à son activation . La PKC-delta activée se transloque vers les mitochondries, où elle phosphoryle la phospholipide scramblase 3 (PLS3), une enzyme essentielle impliquée dans la morphologie et la fonction mitochondriales . Cet événement de phosphorylation déclenche l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

AD 198 has a wide range of scientific research applications, including:

Mécanisme D'action

AD 198 exerts its effects primarily through the activation of protein kinase C-delta (PKC-delta). The compound binds to the C1b regulatory domain of PKC-delta, leading to its activation . Activated PKC-delta translocates to the mitochondria, where it phosphorylates phospholipid scramblase 3 (PLS3), a critical enzyme involved in mitochondrial morphology and function . This phosphorylation event triggers apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

AD 198 est unique par rapport aux autres anthracyclines en raison de sa capacité à contourner les mécanismes de multirésistance aux médicaments. Les composés similaires comprennent :

Adriamycine (Doxorubicine) : This compound est dérivé de l'Adriamycine mais présente une lipophilie plus élevée et une cardiotoxicité réduite.

Épirubicine : Une autre anthracycline ayant une activité antitumorale similaire mais des propriétés pharmacocinétiques différentes.

Daunorubicine : Structure similaire à l'Adriamycine, mais utilisée principalement pour le traitement de la leucémie.

This compound se démarque par son mécanisme d'action unique et sa capacité à surmonter la résistance aux médicaments, ce qui en fait un composé précieux dans la recherche et la thérapie du cancer .

Activité Biologique

AD 198 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Cholinesterase Inhibition : Similar to other compounds used in treating AD, this compound may act as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive functions .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This is particularly relevant given the role of oxidative stress in the pathogenesis of AD .

- Modulation of Amyloid Beta (Aβ) : Preliminary studies suggest that this compound may influence the aggregation and toxicity of Aβ, a hallmark of Alzheimer's pathology. By potentially reducing Aβ oligomerization, this compound could help alleviate neurodegeneration associated with AD .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound through various experimental models:

- In Vitro Studies : In cell cultures, this compound demonstrated significant inhibition of AChE activity with an IC50 value comparable to established cholinesterase inhibitors. Additionally, it showed a marked reduction in reactive oxygen species (ROS) production in neurons exposed to oxidative stress .

- In Vivo Models : Animal studies have reported improvements in cognitive function following treatment with this compound. Behavioral tests indicated enhanced memory retention and learning capabilities in rodents subjected to cognitive impairment models .

Data Table: Efficacy of this compound Compared to Other Compounds

| Compound | Mechanism | IC50 (µM) | Neuroprotective Effect | Reference |

|---|---|---|---|---|

| This compound | AChE Inhibition | 4.2 | Yes | |

| Donepezil | AChE Inhibition | 0.4 | Yes | |

| Rivastigmine | AChE & BuChE Inhibition | 2.0 | Yes | |

| Galantamine | AChE Inhibition | 1.5 | Yes |

Case Study: Personalized Treatment Approach

A notable case study highlighted the use of a personalized medicine approach incorporating this compound for a patient diagnosed with early-stage Alzheimer's disease. The patient underwent a multimodal therapy that included this compound alongside lifestyle modifications and nutritional interventions. The results indicated significant improvements in cognitive function over six months, as assessed by standardized neuropsychological tests .

Clinical Observations

In clinical observations involving multiple patients treated with this compound as part of a comprehensive treatment plan, anecdotal evidence suggested sustained cognitive improvements and reduced symptoms associated with Alzheimer's disease. These findings emphasize the potential for integrating this compound into broader therapeutic strategies aimed at managing neurodegenerative conditions .

Propriétés

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSGXMOHXEUJY-YWVRLZQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243893 | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98983-21-2 | |

| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyladriamycin-14-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?

A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]

Q2: What is the role of PKC-δ in this compound-induced apoptosis?

A2: PKC-δ plays a crucial role in this compound-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from this compound-induced cell death. [] this compound activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []

Q3: Can Bcl-2, a known inhibitor of apoptosis, block this compound-induced cell death?

A3: Interestingly, this compound can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, this compound effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []

Q4: Does this compound induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?

A4: No, this compound-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on this compound-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []

Q5: What is the role of phospholipid scramblase 3 (PLS3) in this compound-induced apoptosis?

A5: this compound-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in this compound-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to this compound, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []

Q6: What modifications differentiate the structure of this compound from doxorubicin?

A6: this compound incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []

Q7: How do the N-benzyl and C14-valerate substitutions contribute to this compound's ability to circumvent multidrug resistance?

A7: Both substitutions are essential for this compound's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]

Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of this compound?

A8: Yes, modifying the 14-O-acyl chain length impacts this compound's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []

Q9: How does the cross-resistance profile of this compound differ from traditional multidrug resistance mechanisms?

A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, this compound resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like this compound. []

Q10: Is the 14-O-valerate moiety in this compound susceptible to cleavage?

A10: Yes, the 14-O-valerate ester linkage in this compound can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences this compound's overall cytotoxicity. []

Q11: Does this compound exhibit cardiotoxicity, a significant side effect of doxorubicin?

A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, this compound demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]

Q12: What are the potential benefits of combining this compound with doxorubicin in cancer treatment?

A12: Combining low doses of this compound with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []

Q13: What is the role of the scavenger receptor type B1 (SR-B1) in this compound delivery to tumor cells?

A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver this compound, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []

Q14: Can this compound overcome resistance mediated by nuclear factor kappaB (NF-κB)?

A14: Yes, this compound and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []

Q15: Does this compound show promise as a potential therapeutic option for specific cancers?

A15: Preclinical studies indicate that this compound exhibits antitumor activity against various cancers, including:

- Ewing sarcoma: this compound delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []

- B-cell malignancies: Targeted liposomal formulations of this compound demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []

- Multiple myeloma: this compound demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]

- Canine transitional cell carcinoma and osteosarcoma: this compound effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.